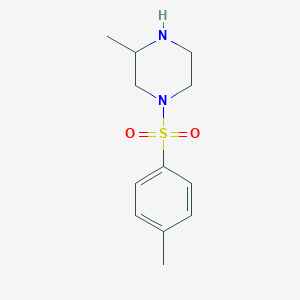

3-Methyl-1-(toluene-4-sulfonyl)-piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

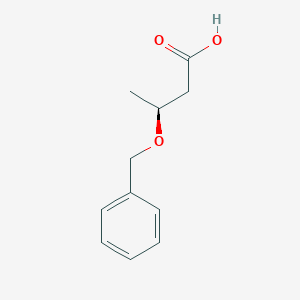

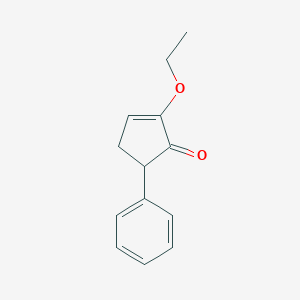

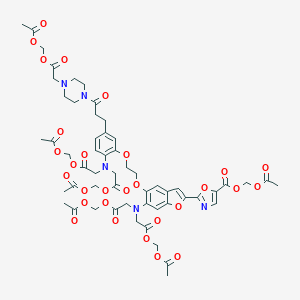

3-Methyl-1-(toluene-4-sulfonyl)-piperazine is a chemical compound with the molecular formula C12H18N2O2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine involves a reaction with (S)-(+)-2-methylpiperazine and p-toluenesulfonyl chloride . The reaction occurs in dichloromethane at 0°C and is stirred for 5 minutes. After this, p-Toluenesulfonyl chloride is added and the mixture is stirred for 1 hour at 0°C before being allowed to warm to room temperature and stirred for a further 4 hours .Molecular Structure Analysis

The 3-Methyl-1-(toluene-4-sulfonyl)-piperazine molecule contains a total of 36 bonds. There are 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-1-(toluene-4-sulfonyl)-piperazine are not found, sulfinyl radicals, which are a fundamental class of S-centered radicals, have been used in a dual radical addition/radical coupling with unsaturated hydrocarbons . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Physical And Chemical Properties Analysis

3-Methyl-1-(toluene-4-sulfonyl)-piperazine has a molecular weight of 254.35 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

1. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams N-Sulfonyl monocyclic β-lactams are synthesized by [2+2] Staudinger cycloaddition reactions of the imine (3,4-dimethoxybenzylidene)- (4-methoxyphenyl)-amine and ketenes derived from different acyl chlorides and Et 3 N . These compounds have potential as antibacterial agents .

Antibacterial Agents

The β-lactam antibiotics remain as one of the most important contributions of science to humanity . The β-lactam skeleton is the common structural element of the widely used penicillins, cephalosporins, thienamycine, nocardicins, aztreonam and carumonam . N-Sulfonyl monocyclic β-lactams could be a new class of antibiotics .

Resistance to β-lactam antibiotics

Due to the growing resistance of bacteria towards β-lactam antibiotics, several synthetic and semi-synthetic β-lactam antibiotics have been developed by the pharmaceutical industry . N-Sulfonyl monocyclic β-lactams could be a part of this development .

4. Synthesis of Sulfur-Containing Pyrazoles, Pyrazolines and Indazoles Sulfur-containing azoles have multiple biological activities . A method for the synthesis of 2-[5-methyl-4-(toluene-4-sulfonyl)-2H-pyrazol-3-yl]-phenol has been developed , which could be a potential application of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine.

Drug Design

Derivatives of the five-membered heterocycles with two nitrogen atoms—diazoles, which are separated into isomers according to the arrangement of heteroatoms in the ring, are the objects of numerous examples of drug design . 3-Methyl-1-(toluene-4-sulfonyl)-piperazine could potentially be used in the design of these drugs .

Synthesis of 3-Methyl-1-(toluene-4-sulfonyl)-1,2,3,4,5,6-hexahydro-[2,2]bipyridinyl

3-Methyl-1-(toluene-4-sulfonyl)-1,2,3,4,5,6-hexahydro-[2,2]bipyridinyl is a chemical compound that can be synthesized using 3-Methyl-1-(toluene-4-sulfonyl)-piperazine .

Propiedades

IUPAC Name |

3-methyl-1-(4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-3-5-12(6-4-10)17(15,16)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFXTJXVCJULLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444452 |

Source

|

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(toluene-4-sulfonyl)-piperazine | |

CAS RN |

178624-90-3 |

Source

|

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

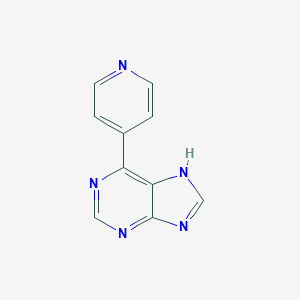

![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)